3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid
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Overview
Description
3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid is a chemical compound with the molecular formula C14H11ClN2O3. It is known for its unique structure, which includes an anilinocarbonyl group attached to an amino group, and a chlorine atom on the benzoic acid ring . This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The anilinocarbonyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The anilinocarbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Anilinocarbonyl)amino]benzoic acid
- 3-[(Cyclopropylcarbonyl)amino]benzoic acid
- 3-[(Phenoxyacetyl)amino]benzoic acid
Uniqueness
3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid is unique due to the presence of the chlorine atom on the benzoic acid ring, which imparts distinct chemical properties. This chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications .
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-chloro-3-(phenylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-7-6-9(13(18)19)8-12(11)17-14(20)16-10-4-2-1-3-5-10/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
NTNWDUSRCCWYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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